1H-Benzimidazol-6-amine, 7-nitro-
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Overview
Description
1H-Benzimidazol-6-amine, 7-nitro- is a derivative of benzimidazole, a bicyclic heterocyclic aromatic compound. Benzimidazole consists of a benzene ring fused to the 4 and 5 positions of an imidazole ring, with nitrogen atoms at the 1 and 3 positions. Benzimidazole derivatives are known for their wide range of bioactivities, including antimicrobial, antiviral, anticancer, and antihypertensive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazol-6-amine, 7-nitro- typically involves the condensation of 1,2-benzenediamine with nitro-substituted aldehydes. This reaction is often carried out in the presence of an acid catalyst under reflux conditions. The reaction can be summarized as follows:
Condensation Reaction: 1,2-benzenediamine reacts with a nitro-substituted aldehyde in the presence of an acid catalyst to form the benzimidazole ring.
Cyclization: The intermediate undergoes cyclization to form the final product, 1H-Benzimidazol-6-amine, 7-nitro-.
Industrial Production Methods: Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazol-6-amine, 7-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro-substituted benzimidazole derivatives.
Reduction: Reduction of the nitro group can yield amino-substituted benzimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitro or amino positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Nitro-substituted benzimidazole derivatives.
Reduction: Amino-substituted benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
1H-Benzimidazol-6-amine, 7-nitro- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its anticancer and antihypertensive activities.
Industry: Used in the development of corrosion inhibitors and other industrial applications
Mechanism of Action
The mechanism of action of 1H-Benzimidazol-6-amine, 7-nitro- involves its interaction with various molecular targets and pathways. The compound can bind to DNA, inhibiting the replication and transcription processes. It can also interact with enzymes involved in cellular metabolism, leading to the disruption of essential biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that can cause DNA damage and cell death .
Comparison with Similar Compounds
1H-Benzimidazol-6-amine, 7-nitro- can be compared with other benzimidazole derivatives, such as:
Albendazole: An antiparasitic drug used to treat a variety of parasitic worm infestations.
Mebendazole: Another antiparasitic drug with a similar mechanism of action to albendazole.
Thiabendazole: Used as an antifungal and antiparasitic agent.
Uniqueness: 1H-Benzimidazol-6-amine, 7-nitro- is unique due to its specific nitro substitution, which imparts distinct chemical and biological properties. The presence of the nitro group enhances its potential as an antimicrobial and anticancer agent compared to other benzimidazole derivatives .
Properties
IUPAC Name |
4-nitro-1H-benzimidazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c8-4-1-2-5-6(10-3-9-5)7(4)11(12)13/h1-3H,8H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXPHHJHUIOKJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1N)[N+](=O)[O-])N=CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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